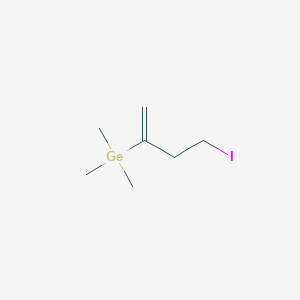
Pyridinol, 2,3,6-trichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinol, 2,3,6-trichloro-: It is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This compound is known for its high toxicity and persistence in the environment, making it a significant pollutant . It is an acidic compound with a pKa of 4.55 and has high water solubility .
准备方法
Synthetic Routes and Reaction Conditions: Pyridinol, 2,3,6-trichloro- can be synthesized through the degradation of chlorpyrifos and triclopyr. The degradation process involves hydrolytic and photolytic mechanisms . Microbial degradation is also a viable method, with certain bacterial strains capable of metabolizing chlorpyrifos and triclopyr into pyridinol, 2,3,6-trichloro- .
Industrial Production Methods: Industrial production of pyridinol, 2,3,6-trichloro- typically involves the use of degrading bacteria such as Enterobacter B-14 . These bacteria can convert chlorpyrifos into pyridinol, 2,3,6-trichloro- under controlled conditions.
化学反应分析
Types of Reactions: Pyridinol, 2,3,6-trichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of intermediate metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and certain oxidizing agents.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various chlorinated and hydroxylated derivatives .
科学研究应用
Pyridinol, 2,3,6-trichloro- has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving chlorinated pyridines.
Biology: The compound is studied for its effects on microbial degradation pathways.
Medicine: Research is ongoing to understand its cytotoxic and estrogenic activities.
Industry: It is used in the development of bioremediation techniques for contaminated soils and water.
作用机制
The mechanism of action of pyridinol, 2,3,6-trichloro- involves its interaction with various molecular targets:
Cytotoxicity: It exhibits cytotoxic effects by generating reactive oxygen species (ROS) and inducing apoptosis.
Estrogenic Activity: The compound has been shown to have estrogenic effects, although significantly less potent than natural estrogens.
Microbial Degradation: It is metabolized by certain bacteria through hydrolytic-oxidative dechlorination and denitrification pathways.
相似化合物的比较
Pyridinol, 2,3,6-trichloro- can be compared with other similar compounds such as:
Chlorpyrifos: The parent compound from which pyridinol, 2,3,6-trichloro- is derived.
Triclopyr: Another parent compound that degrades into pyridinol, 2,3,6-trichloro-.
2,3,5-Trichloropyridine: A structurally similar compound with different chemical properties.
Uniqueness: Pyridinol, 2,3,6-trichloro- is unique due to its high toxicity, persistence in the environment, and its role as a significant pollutant .
属性
IUPAC Name |
2,3,6-trichloro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-3-1-2(10)4(7)5(8)9-3/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJMRPXPQUICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C(C1=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151309 |
Source


|
| Record name | Pyridinol, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116184-17-9 |
Source


|
| Record name | Pyridinol, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116184179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinol, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
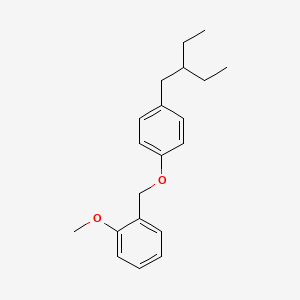
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
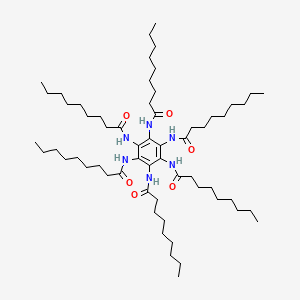
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
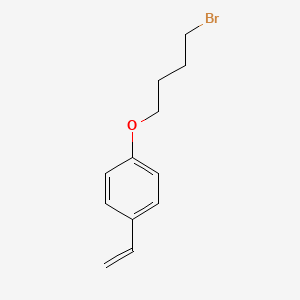
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

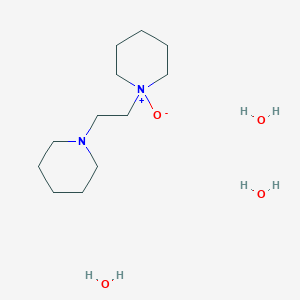
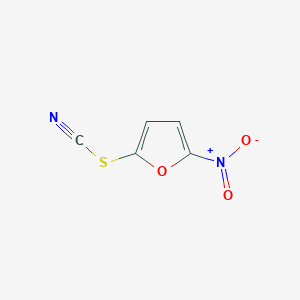
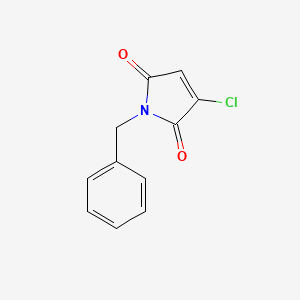
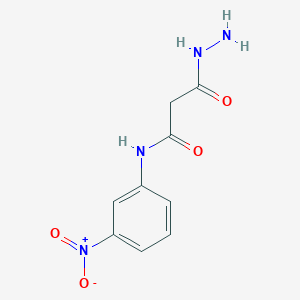
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
